molecular formula C13H17BN2O2 B1390626 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole CAS No. 915411-02-8

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Cat. No. B1390626
M. Wt: 244.1 g/mol
InChI Key: KZRYMNAPWVDMDN-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole is a chemical compound with the molecular formula C12H16BN3O2 .


Molecular Structure Analysis

The molecular structure of this compound consists of an indazole ring (a bicyclic compound consisting of benzene and pyrazole rings) attached to a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The boronic ester group is often used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.1 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources .

Scientific Research Applications

Synthesis and Structural Analysis

  • Intermediate for 1H-Indazole Derivatives

    Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, has been synthesized and its structure confirmed by various spectroscopic techniques and X-ray diffraction. Density Functional Theory (DFT) calculations were also employed to analyze the molecular structure, revealing a high degree of agreement with experimental data (Ye et al., 2021).

  • Characterization and Crystal Structure Analysis

    Research on similar compounds, like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, involves thorough structural characterization using spectroscopy and X-ray diffraction. DFT is again utilized to provide detailed insights into their molecular structure (Liao et al., 2022).

Molecular Conformation and Physicochemical Properties

  • Boric Acid Ester Intermediates

    Compounds such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate demonstrate the utility of these molecules as boric acid ester intermediates. Their synthesis, crystal structure, and conformational analysis have been meticulously studied, providing valuable data on their physicochemical properties (Huang et al., 2021).

  • Analysis of Vibrational Properties

    The vibrational properties of related compounds, like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile, have been explored. DFT and TD-DFT calculations are instrumental in this research, aiding in the understanding of their molecular structure and spectroscopic data (Wu et al., 2021).

Microwave-Assisted Synthesis

  • Convenient Synthesis Methods: A novel approach involving microwave-assisted synthesis has been employed to create N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles, illustrating an efficient and convenient method for synthesizing these compounds (Rheault et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources. It’s always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9-8-15-16-11(9)10/h5-8H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRYMNAPWVDMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672351
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

CAS RN

915411-02-8
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazole-7-lboronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IN Michaelides, GW Collie, U Börjesson… - Journal of Medicinal …, 2023 - ACS Publications
Recent clinical reports have highlighted the need for wild-type (WT) and mutant dual inhibitors of c-MET kinase for the treatment of cancer. We report herein a novel chemical series of …
Number of citations: 1 pubs.acs.org
LA Harrison, SJ Atkinson, A Bassil… - Journal of Medicinal …, 2021 - ACS Publications
Domain-specific BET bromodomain ligands represent an attractive target for drug discovery with the potential to unlock the therapeutic benefits of antagonizing these proteins without …
Number of citations: 11 pubs.acs.org

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